5-Bromo-1-isopropylbenzoimidazole hydrochloride is a chemical compound that belongs to the class of benzoimidazoles, which are known for their diverse biological activities. The compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for synthesizing various bioactive molecules. Its molecular formula is , and it has a molecular weight of approximately 239.11 g/mol.
5-Bromo-1-isopropylbenzoimidazole hydrochloride is synthesized from 4-bromo-1-N-isopropylbenzene-1,2-diamine and triethyl orthoformate under specific reaction conditions involving hydrogen chloride. This compound is classified as a halogenated benzoimidazole derivative, which is often utilized in pharmaceutical research due to the presence of the bromine atom that can enhance biological activity through various mechanisms.
The synthesis of 5-bromo-1-isopropylbenzoimidazole hydrochloride involves a multi-step process:
This method provides a yield of the desired compound, which can be further characterized using various analytical techniques such as NMR and mass spectrometry .
The molecular structure of 5-bromo-1-isopropylbenzoimidazole hydrochloride features a benzoimidazole core with a bromine atom at the 5-position and an isopropyl group at the 1-position. The structure can be represented as follows:
Key structural data include:
5-Bromo-1-isopropylbenzoimidazole hydrochloride can participate in various chemical reactions typical of benzoimidazole derivatives. These reactions include:
The reactivity of this compound makes it suitable for further modifications that can enhance its pharmacological properties .
The mechanism of action of 5-bromo-1-isopropylbenzoimidazole hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. Studies suggest that compounds with benzoimidazole scaffolds can inhibit specific kinases or modulate signaling pathways, potentially leading to therapeutic effects against various diseases.
For example, modifications on the benzoimidazole core have shown promise in inhibiting TBK1 (TANK-binding kinase 1), which is involved in inflammatory responses and cancer progression . The binding interactions often involve hydrogen bonds and hydrophobic interactions with amino acid residues in the target proteins.
5-Bromo-1-isopropylbenzoimidazole hydrochloride has several scientific applications, particularly in medicinal chemistry:
Research continues into optimizing this compound's structure to enhance its efficacy and selectivity against specific biological targets .
The benzoimidazole nucleus—a fusion of benzene and imidazole rings—represents a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling diverse biomolecular interactions. Early applications centered on anthelmintic agents (e.g., thiabendazole and albendazole), leveraging the core’s ability to disrupt tubulin polymerization in parasites [4] [9]. The 1980s marked a pivotal shift with the development of proton-pump inhibitors (PPIs) like omeprazole, where substitution at N1 and C5/C6 positions conferred targeted antiulcer activity by irreversibly inhibiting H⁺/K⁺-ATPase [4] [7].
Contemporary drug discovery exploits benzoimidazole’s versatility for kinase inhibition, receptor modulation, and antiviral targeting. For instance, abemaciclib (CDK4/6 inhibitor) and candesartan (angiotensin II receptor blocker) underscore its adaptability to diverse therapeutic targets [9]. Over 20 FDA-approved drugs now feature this scaffold, driving sustained interest in novel derivatives like halogenated and N-alkylated analogs for enhanced pharmacokinetics and target affinity.
Table 1: Historic Benzoimidazole-Based Therapeutics
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Thiabendazole | Anthelmintic | Unsubstituted N1, thiazole ring |
Omeprazole | Antiulcer (PPI) | 5-Methoxy, 6-methoxy-N-methyl |
Abemaciclib | Anticancer (Kinase Inhibitor) | 2-Chloro-N-(pyridin-4-yl)ethyl |
Candesartan | Antihypertensive | 1-Cyclohexyloxycarbonylbenzimidazole |
Halogenation—particularly bromination—at the C5 position of benzoimidazole significantly alters electronic, steric, and bioactivity profiles. Bromine’s large atomic radius (1.85 Å) and moderate electronegativity (2.96) enhance hydrophobic interactions and induce steric constraints in target binding pockets [1] [3]. In antidiabetic studies, brominated analogs like 5-bromo-1-isopropylbenzoimidazole demonstrated IC₅₀ values of 18–23 μM against α-amylase and α-glucosidase enzymes, rivaling acarbose (IC₅₀ = 14–15 μM) [1]. This potency arises from bromine’s ability to:
In antioxidant assays, C5-brominated derivatives exhibited enhanced radical scavenging in FRAP (Ferric Reducing Antioxidant Power) and TAC (Total Antioxidant Capacity) models due to bromine’s capacity to delocalize unpaired electrons [1].
Table 2: Physicochemical Properties of 5-Bromo-1-isopropylbenzoimidazole HCl
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₁BrN₂·HCl | PubChem [3] |
Molecular Weight | 275.57 g/mol | PubChem [3] |
Predicted Boiling Point | 323.6 ± 34.0 °C | Computational [3] |
Density | 1.46 ± 0.1 g/cm³ | Computational [3] |
pKa | 4.76 ± 0.10 | Potentiometric [3] |
N1-alkylation of benzoimidazole eliminates the acidic N1-H proton, altering hydrogen-bonding capacity and enhancing metabolic stability. The isopropyl group—a branched C3 alkyl chain—confers distinct advantages over linear or cyclic alkyl substituents:
In antiviral studies, isopropyl-substituted indole derivatives (structurally analogous to benzoimidazoles) showed 3-fold enhanced NS2B-NS3 protease inhibition over n-propyl variants due to van der Waals contacts with Val154 and Leu76 residues [6]. Similarly, in benzimidazole-urea hybrids, the isopropyl moiety amplified α-amylase binding affinity by 30% compared to straight-chain propyl groups [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7